molecular formula C22H21N3O4 B2981593 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 954660-38-9

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2981593
CAS RN: 954660-38-9
M. Wt: 391.427
InChI Key: WQMZLQVCZMJKNM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Properties

  • Anticonvulsant and CNS Depressant Activities : Compounds structurally similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been synthesized and evaluated for anticonvulsant activity and central nervous system (CNS) depressant activities in mice. The studies demonstrated promising results in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests, indicating potential applications in treating convulsions (Nikalje, Khan, & Ghodke, 2011).

  • Anti-Inflammatory Activities : Novel derivatives related to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been synthesized and evaluated for their anti-inflammatory activities using in vitro and in vivo models. These compounds have shown promising anti-inflammatory effects, supporting their potential use in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Structural and Synthetic Insights

  • Synthetic Methodologies : Research into structurally similar compounds has also focused on their synthesis, offering insights into potential synthetic routes that could be applicable to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For example, studies have reported on the synthesis of related amide and acetamide derivatives, highlighting methodologies that might be relevant for synthesizing a wide range of bioactive compounds (Karmakar, Sarma, & Baruah, 2007).

  • Molecular Docking and In Vivo Evaluations : Additionally, the evaluation of related compounds through molecular docking and in vivo studies sheds light on their potential interactions with biological targets, offering a foundation for further research into the therapeutic applications of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and similar molecules.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-11-24-18-9-8-15(12-14(18)7-10-20(24)27)23-19(26)13-25-21(28)16-5-3-4-6-17(16)22(25)29/h3-6,8-9,12H,2,7,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZLQVCZMJKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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